4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Preparation Methods
Synthetic Routes: The synthesis of this compound typically involves multiple steps, starting with the preparation of the heterocyclic quinoline core. The introduction of the fluoro and methyl groups can be achieved through halogenation and alkylation reactions. The final sulfonamide formation is carried out by reacting with suitable sulfonyl chlorides under basic conditions.
Industrial Production: In industrial settings, this compound can be produced using batch or continuous flow processes, ensuring high purity and yield. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Reactions: The compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to introduce additional functional groups or to alter its activity.
Reduction: Reduction can be used to modify the quinoline ring, enhancing its biological activity.
Substitution: Electrophilic aromatic substitution can be performed on the fluorinated benzene ring to introduce various substituents.
Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and sulfonyl chlorides for sulfonamide formation.
Major Products: Depending on the reaction, major products can include further functionalized quinoline derivatives, modified sulfonamides, and fluorinated benzene compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis and materials science.
Biology: It is investigated for its potential as an enzyme inhibitor and a ligand for receptor studies.
Medicine: The compound is explored for its therapeutic properties, particularly in oncology and infectious diseases.
Industry: In industrial applications, it finds use in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action: The compound exerts its effects through several mechanisms:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways: In biological systems, it can affect signal transduction pathways, leading to altered cellular responses. The exact mechanism often involves binding to active sites or influencing the function of key proteins.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other fluorinated benzenesulfonamides and quinoline derivatives.
Uniqueness: What sets this compound apart is its specific combination of functional groups, which endows it with unique chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for research and application.
By exploring the intricate details of 4-fluoro-2-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, one gains insight into its synthetic complexity, diverse reactivity, and broad potential for scientific and industrial applications.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-11-8-14(20)5-6-17(11)26(24,25)21-15-9-13-4-3-7-22-18(13)16(10-15)12(2)19(22)23/h5-6,8-10,12,21H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDKDIVTDACPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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